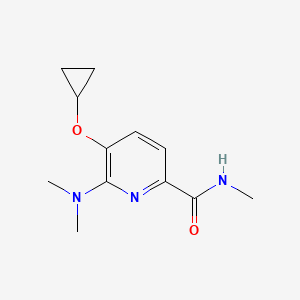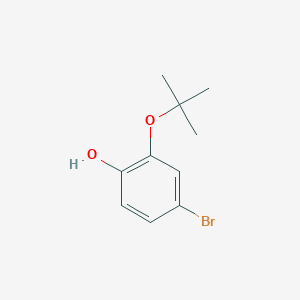
4-Bromo-2-(tert-butoxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(tert-butoxy)phenol is an organic compound with the molecular formula C10H13BrO It is a derivative of phenol, where the hydrogen atom at the 4-position is replaced by a bromine atom, and the hydrogen atom at the 2-position is replaced by a tert-butoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(tert-butoxy)phenol can be achieved through a bromination-dehydrobromination reaction. One method involves heating substituted cyclohexanones in neat diethyl dibromo-malonate at 100°C. This reaction proceeds via a series of HBr eliminations, leading to the formation of the desired bromophenol .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination reactions under controlled conditions. The use of brominating agents such as diethyl dibromo-malonate ensures high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-(tert-butoxy)phenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The hydroxyl group activates the aromatic ring towards electrophilic substitution reactions, making it highly reactive.
Common Reagents and Conditions
Bromination: Diethyl dibromo-malonate is commonly used for bromination under neutral conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted phenols with various electrophiles.
Oxidation: Quinones.
Reduction: Hydroquinones.
Applications De Recherche Scientifique
4-Bromo-2-(tert-butoxy)phenol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(tert-butoxy)phenol involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The hydroxyl group on the phenol ring activates the aromatic system, making it more susceptible to attack by electrophiles. This activation facilitates various chemical transformations, leading to the formation of different products .
Comparaison Avec Des Composés Similaires
4-Bromo-2-(tert-butoxy)phenol can be compared with other bromophenols and tert-butoxy-substituted phenols:
4-Bromophenol: Lacks the tert-butoxy group, making it less sterically hindered and more reactive towards electrophilic substitution.
2-tert-Butoxyphenol: Lacks the bromine atom, resulting in different reactivity and applications.
2,4-Dibromophenol: Contains an additional bromine atom, leading to increased reactivity and different chemical properties.
Propriétés
Formule moléculaire |
C10H13BrO2 |
|---|---|
Poids moléculaire |
245.11 g/mol |
Nom IUPAC |
4-bromo-2-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C10H13BrO2/c1-10(2,3)13-9-6-7(11)4-5-8(9)12/h4-6,12H,1-3H3 |
Clé InChI |
XFPPZZQUJLILIW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=C(C=CC(=C1)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


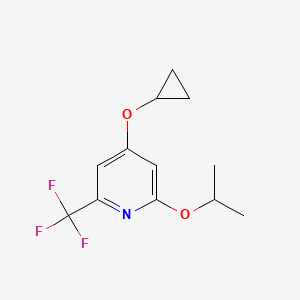
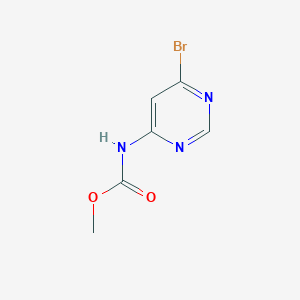
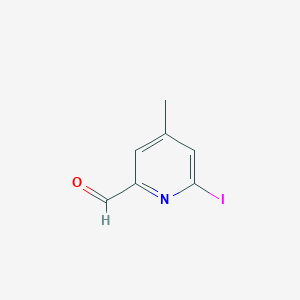
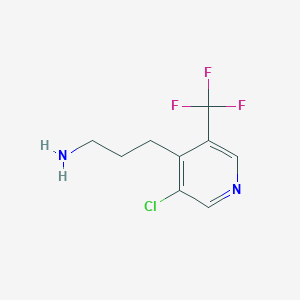

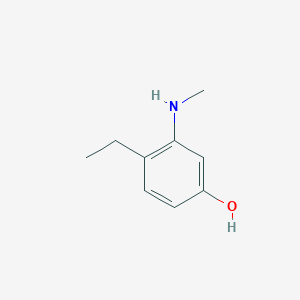
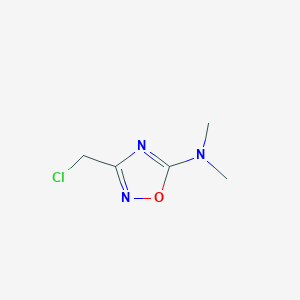

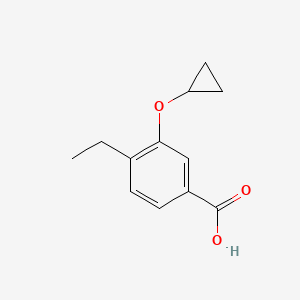
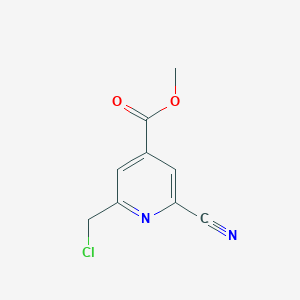
![4-Chloro-2-(trifluoromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14846194.png)
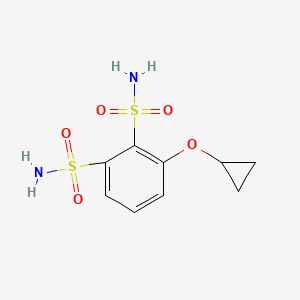
![Methyl 6-[2-[(tert-butoxycarbonyl)amino]ethyl]-4-formylpyridine-2-carboxylate](/img/structure/B14846216.png)
